![molecular formula C18H23N5O2 B4585399 2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)
2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds involving tetrazole or acetamide groups generally involves multi-step chemical reactions that result in the formation of the desired molecular structure. For instance, a study on the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrated a straightforward approach, confirming the structure via X-ray crystallography (Al-Hourani et al., 2016).
Molecular Structure Analysis
The analysis of molecular structures often utilizes X-ray crystallography to determine the precise arrangement of atoms within a compound. The same study by Al-Hourani et al. (2016) detailed the crystal structure, highlighting weak intermolecular interactions that are pivotal for understanding the compound's stability and reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide typically involve nitrogen elimination or the formation of new bonds through reactions with other chemical entities. For example, the photochemistry of 5-allyloxy-tetrazoles, closely related to the tetrazole group in the compound of interest, was found to involve molecular nitrogen elimination, leading to the formation of 1,3-oxazines (Frija et al., 2008).
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
Research on analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), highlights the therapeutic potential of GLS inhibition in cancer treatment. Structure-activity relationship (SAR) studies of these analogs aim to identify more potent inhibitors with improved drug-like properties, potentially offering a path to attenuate the growth of cancer cells in vitro and in vivo (Shukla et al., 2012).
Ugi Four-Component Condensation for Drug Synthesis
The Ugi four-component condensation is a versatile synthetic protocol that can be used to create complex molecules, including pharmaceutical compounds. This method outlines the preparation of diverse chemical structures, which could serve as a foundational approach for synthesizing compounds related to "2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide" (Marcaccini & Torroba, 2007).
Cyclization of N-allyl-N′-arylacetamidines
The cyclization of N-allyl-N′-arylacetamidines to imidazolines, dihydroquinazolines, and dihydrobenzodiazepines demonstrates the chemical versatility and potential pharmacological relevance of compounds structurally related to "2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide". These reactions provide a methodological basis for synthesizing a wide range of heterocyclic compounds that could have applications in drug development (Partridge & Smith, 1973).
Antimicrobial and Anticancer Applications
Studies on the synthesis and biological evaluation of thiazolidinone, thiazoline, and thiophene derivatives, including their antimicrobial and anticancer activities, suggest that related compounds may possess significant therapeutic potential. These findings could inform the research and development of new drugs based on the structural framework of "2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide" (Gouda et al., 2010).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-12-25-16-10-8-14(9-11-16)18-20-22-23(21-18)13-17(24)19-15-6-4-3-5-7-15/h2,8-11,15H,1,3-7,12-13H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIHPSAUFQOLKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.